molecular formula C19H25NO B12013610 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- CAS No. 35474-45-4

1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl-

Katalognummer: B12013610
CAS-Nummer: 35474-45-4
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: OZAGIJNAIBNIOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- is an organic compound with a complex structure that includes a butanamine backbone substituted with diphenylmethoxy and N,N-dimethyl groups

Vorbereitungsmethoden

The synthesis of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- typically involves multiple steps, starting with the preparation of the butanamine backbone. The synthetic route may include:

    Formation of the Butanamine Backbone: This can be achieved through the reaction of butylamine with appropriate reagents under controlled conditions.

    Introduction of the Diphenylmethoxy Group: This step involves the reaction of the butanamine backbone with diphenylmethanol in the presence of a suitable catalyst.

    N,N-Dimethylation:

Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .

Analyse Chemischer Reaktionen

1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and methoxy groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .

Wissenschaftliche Forschungsanwendungen

1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- can be compared with other similar compounds such as:

    Butylamine: A simpler amine with a butane backbone.

    Diphenylmethanol: A compound with a diphenylmethoxy group but lacking the amine and dimethyl substitutions.

    N,N-Dimethylbutylamine: A compound with a similar amine structure but without the diphenylmethoxy group.

The uniqueness of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- lies in its combined structural features, which confer specific chemical and biological properties .

Eigenschaften

CAS-Nummer

35474-45-4

Molekularformel

C19H25NO

Molekulargewicht

283.4 g/mol

IUPAC-Name

4-benzhydryloxy-N,N-dimethylbutan-1-amine

InChI

InChI=1S/C19H25NO/c1-20(2)15-9-10-16-21-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,9-10,15-16H2,1-2H3

InChI-Schlüssel

OZAGIJNAIBNIOU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.